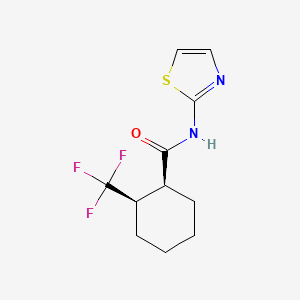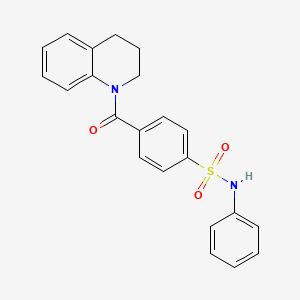![molecular formula C16H22N2O2 B7547488 N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide](/img/structure/B7547488.png)
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide, also known as PCBM, is a widely used electron acceptor in organic solar cells. It has gained significant attention due to its high electron mobility, good solubility, and compatibility with various donor materials.
Mécanisme D'action
The mechanism of action of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide in organic solar cells is based on its ability to accept electrons from the donor materials. When light is absorbed by the donor material, it generates excitons, which are then separated into free electrons and holes. The free electrons are transferred to the N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide, which acts as an electron acceptor, while the holes are transported to the anode. This process generates a photocurrent, which can be used as a source of electrical energy.
Biochemical and Physiological Effects:
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has been shown to have low toxicity and is not expected to cause any significant adverse effects on human health. However, there is limited research on the potential biochemical and physiological effects of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide, and further studies are needed to evaluate its safety.
Avantages Et Limitations Des Expériences En Laboratoire
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has several advantages for lab experiments, including its high solubility in common organic solvents and its compatibility with various donor materials. However, N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide is sensitive to air and moisture, and it can degrade over time, which can affect the performance of the devices. Therefore, it is important to handle N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide with care and store it in a dry and inert atmosphere.
Orientations Futures
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has shown great potential for use in organic solar cells and other optoelectronic devices. However, there are still several challenges that need to be addressed. One of the main limitations of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide is its relatively low absorption in the visible region, which limits its efficiency in solar cells. Therefore, future research should focus on developing new N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide derivatives with improved absorption properties. Additionally, further studies are needed to evaluate the long-term stability and toxicity of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide and its derivatives. Overall, N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide is a promising material for the development of efficient and sustainable optoelectronic devices.
Méthodes De Synthèse
The synthesis of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide involves the reaction of N-methylmorpholine with 1-phenylcyclobutanecarboxylic acid chloride. The resulting product is then treated with methylamine to yield N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide. The overall yield of this process is around 50%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has been extensively used in organic solar cells due to its excellent electron-accepting properties. It has been demonstrated that the addition of N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide to the active layer of organic solar cells can significantly improve the power conversion efficiency. Furthermore, N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide has also been used in other optoelectronic devices, such as photodetectors and light-emitting diodes.
Propriétés
IUPAC Name |
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c19-15(18-9-11-20-12-10-18)17-13-16(7-4-8-16)14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZROWFLAXRZSUST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC(=O)N2CCOCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-phenylcyclobutyl)methyl]morpholine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(2-morpholin-4-ylpyridin-3-yl)methyl]-2-phenylsulfanylacetamide](/img/structure/B7547441.png)

![Dimethyl 5-[(4-methoxyphenyl)sulfamoyl]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B7547459.png)

![[1-[(2-Thiophen-2-yl-1,3-thiazol-4-yl)methyl]piperidin-4-yl]methanol](/img/structure/B7547482.png)
![N-[[2-(dimethylamino)pyridin-3-yl]methyl]pyrrolidine-1-carboxamide](/img/structure/B7547493.png)


![N-[3-(dimethylamino)-2,2-dimethylpropyl]-5-[(4-fluorophenyl)sulfamoyl]-2-methylbenzamide](/img/structure/B7547512.png)
![methyl 4-[[(1S)-1-(1-benzofuran-2-yl)ethyl]carbamoylamino]benzoate](/img/structure/B7547520.png)
![1-(furan-2-ylmethyl)-N-methoxy-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7547524.png)
![1-(4-Tert-butylphenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propan-1-one](/img/structure/B7547525.png)